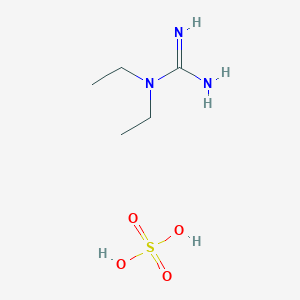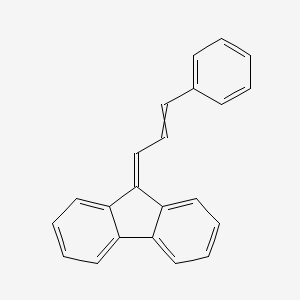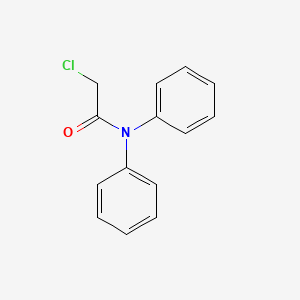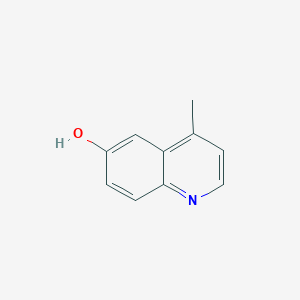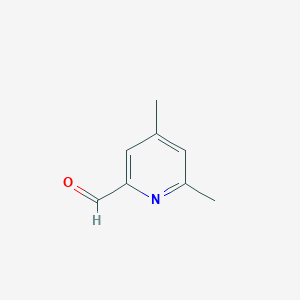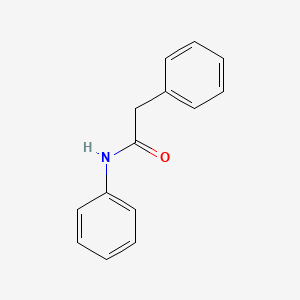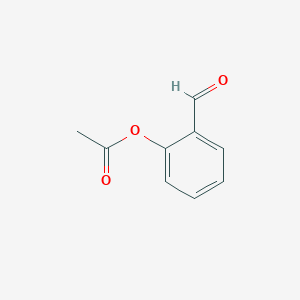
2-ホルミルフェニルアセテート
概要
説明
2-Formylphenyl acetate is an organic compound with the molecular formula C9H8O3 It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further esterified with an acetate group (–COOCH3)
科学的研究の応用
2-Formylphenyl acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: 2-Formylphenyl acetate is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
Target of Action
It is known that similar compounds often interact with various enzymes and proteins within the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds .
Biochemical Pathways
It is known that similar compounds can influence various metabolic pathways, such as those involved in the metabolism of acetate .
Pharmacokinetics
It is known that similar compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and eventually excreted .
Result of Action
It is likely that the compound influences cellular processes by interacting with various enzymes and proteins .
Action Environment
The action, efficacy, and stability of 2-Formylphenyl acetate can be influenced by various environmental factors. For instance, the compound’s stability and reactivity may be affected by temperature and pH . Additionally, the compound’s action and efficacy can be influenced by the presence of other compounds in the environment .
生化学分析
Biochemical Properties
2-Formylphenyl acetate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as acetyltransferases and dehydrogenases. These interactions often involve the transfer of acetyl groups or the oxidation-reduction processes. For instance, 2-Formylphenyl acetate can act as a substrate for acetyltransferases, leading to the formation of acetylated products. Additionally, it can be involved in redox reactions mediated by dehydrogenases, contributing to the regulation of cellular redox states .
Cellular Effects
The effects of 2-Formylphenyl acetate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Formylphenyl acetate has been shown to activate certain signaling pathways that are crucial for cell proliferation and differentiation. It can also affect gene expression by acting as a modulator of transcription factors, thereby influencing the transcription of specific genes. Furthermore, 2-Formylphenyl acetate impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 2-Formylphenyl acetate exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, 2-Formylphenyl acetate can bind to specific proteins, altering their conformation and activity. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Additionally, 2-Formylphenyl acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formylphenyl acetate can change over time. The stability and degradation of 2-Formylphenyl acetate are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Formylphenyl acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Formylphenyl acetate has been associated with sustained changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2-Formylphenyl acetate vary with different dosages in animal models. At low doses, 2-Formylphenyl acetate can have beneficial effects, such as promoting cell growth and enhancing metabolic activity. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the impact of 2-Formylphenyl acetate changes dramatically beyond a certain dosage level. These findings highlight the importance of dosage optimization in the use of 2-Formylphenyl acetate for therapeutic purposes .
Metabolic Pathways
2-Formylphenyl acetate is involved in several metabolic pathways, including those related to acetylation and oxidation-reduction reactions. It interacts with enzymes such as acetyltransferases and dehydrogenases, which play crucial roles in these pathways. The involvement of 2-Formylphenyl acetate in these metabolic pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. For example, the acetylation of proteins by 2-Formylphenyl acetate can alter their function and stability, impacting various cellular processes .
Transport and Distribution
The transport and distribution of 2-Formylphenyl acetate within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of 2-Formylphenyl acetate across cellular membranes and its localization within different cellular compartments. The distribution of 2-Formylphenyl acetate can influence its activity and function, as its concentration in specific regions of the cell can determine its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 2-Formylphenyl acetate is an important factor that affects its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 2-Formylphenyl acetate may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can participate in metabolic reactions and energy production .
準備方法
Synthetic Routes and Reaction Conditions: 2-Formylphenyl acetate can be synthesized through several methods. One common approach involves the esterification of 2-formylphenol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods: In an industrial setting, the synthesis of 2-formylphenyl acetate may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. The process may also include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form .
化学反応の分析
Types of Reactions: 2-Formylphenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetate group can be hydrolyzed to yield the corresponding phenol under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic hydrolysis conditions
Major Products Formed:
Oxidation: 2-Formylbenzoic acid
Reduction: 2-Hydroxyphenyl acetate
Substitution: 2-Formylphenol
類似化合物との比較
2-Formylbenzoic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
2-Hydroxyphenyl acetate: Similar structure but with a hydroxyl group instead of a formyl group.
2-Formylphenol: Similar structure but without the acetate group.
Uniqueness: 2-Formylphenyl acetate is unique due to the presence of both a formyl and an acetate group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications .
特性
IUPAC Name |
(2-formylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSIJFDOWHFZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40285112 | |
| Record name | 2-formylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5663-67-2 | |
| Record name | NSC40538 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40538 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-formylphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40285112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Formylphenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![6-Chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1361495.png)
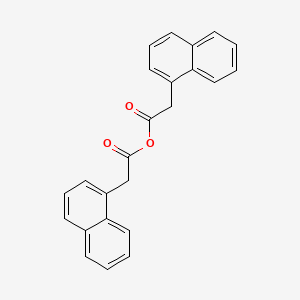
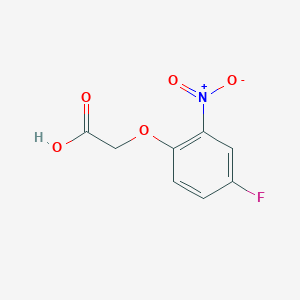
![1-[(Dimethylamino)methyl]-2-naphthol](/img/structure/B1361500.png)
![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)
